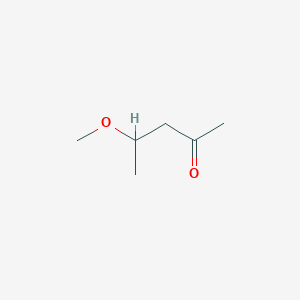

4-Methoxypentan-2-one

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-methoxypentan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-5(7)4-6(2)8-3/h6H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNEZGZQZWFYHTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00508117 | |

| Record name | 4-Methoxypentan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00508117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13122-52-6 | |

| Record name | 4-Methoxypentan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00508117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Methoxypentan-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-methoxypentan-2-one, a valuable ketone intermediate in various chemical and pharmaceutical applications. The primary and most direct route to this compound is through the Michael addition of methanol (B129727) to mesityl oxide. This document details the mechanistic pathways for both acid- and base-catalyzed approaches, presents relevant quantitative data, and outlines a plausible experimental protocol based on established chemical principles.

Core Synthesis Pathway: Michael Addition to Mesityl Oxide

The formation of this compound is achieved via the conjugate addition of methanol to the α,β-unsaturated ketone, mesityl oxide. This reaction can be effectively catalyzed by either an acid or a base, each proceeding through a distinct mechanistic pathway.

Overall Reaction:

// Reactants mesityl_oxide [label="Mesityl Oxide\n(4-Methyl-3-penten-2-one)"]; methanol [label="Methanol"];

// Product product [label="this compound"];

// Catalyst catalyst [label="Catalyst\n(Acid or Base)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Reaction flow {rank=same; mesityl_oxide; methanol;} mesityl_oxide -> catalyst [dir=none]; methanol -> catalyst [dir=none]; catalyst -> product; } /dot

Figure 1: Overall synthesis scheme for this compound.

Mechanistic Insights

Base-Catalyzed Michael Addition

In the presence of a base, such as sodium methoxide (B1231860) (NaOCH₃), the reaction is initiated by the deprotonation of methanol to form the more nucleophilic methoxide ion. This strong nucleophile then attacks the β-carbon of the α,β-unsaturated system of mesityl oxide. The resulting enolate intermediate is then protonated by methanol to yield the final product and regenerate the methoxide catalyst.

Figure 2: Base-catalyzed Michael addition mechanism.

Acid-Catalyzed Michael Addition

Under acidic conditions, the carbonyl oxygen of mesityl oxide is protonated, which activates the α,β-unsaturated system towards nucleophilic attack by increasing the electrophilicity of the β-carbon. Methanol, a weaker nucleophile, can then add to the β-carbon. Subsequent tautomerization of the resulting enol intermediate affords this compound.

Figure 3: Acid-catalyzed Michael addition mechanism.

Quantitative Data

While specific literature on the synthesis of this compound is limited, data for the starting material and the product are well-documented.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |

| Mesityl Oxide | C₆H₁₀O | 98.14 | 129-130 | 0.858 |

| Methanol | CH₄O | 32.04 | 64.7 | 0.792 |

| This compound | C₆H₁₂O₂ | 116.16 | 147-149 | 0.915 |

Table 1: Physical Properties of Reactants and Product

Spectroscopic data for this compound are available for product characterization.[1]

| Spectroscopy | Key Peaks/Shifts |

| ¹H NMR (CDCl₃) | δ 1.15 (d, 3H), 2.15 (s, 3H), 2.45 (dd, 1H), 2.65 (dd, 1H), 3.30 (s, 3H), 3.50-3.65 (m, 1H) |

| ¹³C NMR (CDCl₃) | δ 22.0, 30.8, 51.2, 56.5, 75.5, 208.0 |

| IR (neat, cm⁻¹) | ~2970, 2930, 2820 (C-H), 1715 (C=O), 1130 (C-O) |

| Mass Spec (EI, m/z) | 116 (M+), 101, 85, 71, 59, 43 |

Table 2: Spectroscopic Data for this compound [1]

Experimental Protocol (Proposed)

The following is a proposed experimental protocol for the base-catalyzed synthesis of this compound, based on general procedures for Michael additions of alcohols to α,β-unsaturated ketones.

Materials:

-

Mesityl oxide

-

Anhydrous methanol

-

Sodium methoxide (solid or as a solution in methanol)

-

Diethyl ether (or other suitable extraction solvent)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Dropping funnel (optional)

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: A dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser is charged with a solution of sodium methoxide in anhydrous methanol.

-

Addition of Reactant: Mesityl oxide is added to the stirred methanolic sodium methoxide solution at room temperature. The addition can be done portion-wise or via a dropping funnel. An exothermic reaction may be observed.

-

Reaction: The reaction mixture is stirred at room temperature or gently heated to reflux for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Upon completion, the reaction is cooled to room temperature and quenched by the addition of a saturated aqueous solution of ammonium chloride to neutralize the base.

-

Extraction: The aqueous mixture is transferred to a separatory funnel and extracted several times with diethyl ether. The combined organic layers are washed with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by fractional distillation under reduced pressure to yield pure this compound.

Figure 4: Proposed experimental workflow for synthesis.

Note: The optimal reaction conditions, including catalyst concentration, temperature, and reaction time, should be determined empirically for the best yield and purity.

Conclusion

The synthesis of this compound via the Michael addition of methanol to mesityl oxide is a straightforward and efficient method. Both acid and base catalysis can be employed, with the base-catalyzed route often being preferred for its milder conditions and higher yields in similar reactions. The provided experimental protocol offers a solid foundation for laboratory-scale synthesis. For drug development and other high-purity applications, careful purification and analytical characterization are essential.

References

Spectroscopic Profile of 4-Methoxypentan-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 4-Methoxypentan-2-one (CAS No. 13122-52-6), a keto-ether of interest in various chemical research and development sectors. This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside typical experimental protocols relevant to these analytical techniques.

Chemical Structure and Identifying Information

IUPAC Name: this compound[1] Molecular Formula: C₆H₁₂O₂[1] CAS Number: 13122-52-6[1] Molecular Weight: 116.16 g/mol [1]

Spectroscopic Data Summary

The following tables summarize the available spectroscopic data for this compound. Please note that while spectral data for this compound are cataloged in databases such as SpectraBase, direct public access to comprehensive peak lists can be limited.[1] The data presented here is compiled from available sources and predictive models.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Data not available | Data not available | Data not available | Data not available |

Table 2: ¹³C NMR Spectroscopic Data

While a specific peak list is not publicly available, the existence of a ¹³C NMR spectrum is noted in spectral databases.[1]

| Chemical Shift (ppm) | Assignment |

| Data not available | Data not available |

Table 3: IR Spectroscopic Data

An FTIR spectrum of this compound has been recorded.[1] Key absorptions characteristic of its functional groups are expected in the following regions:

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~1715 | C=O (Ketone) | Stretching |

| ~2950-2850 | C-H (Alkyl) | Stretching |

| ~1100 | C-O (Ether) | Stretching |

Table 4: Mass Spectrometry Data

A GC-MS spectrum is available for this compound.[1] Expected key fragments are listed below.

| m/z Ratio | Proposed Fragment |

| 116 | [M]⁺ (Molecular Ion) |

| 101 | [M - CH₃]⁺ |

| 85 | [M - OCH₃]⁺ |

| 73 | [CH(OCH₃)CH₃]⁺ |

| 58 | [CH₂C(O)CH₃]⁺ |

| 43 | [C(O)CH₃]⁺ |

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic techniques cited. These protocols represent standard practices in the field for the analysis of small organic molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added for chemical shift calibration (0 ppm).

-

Instrumentation: The solution is transferred to a 5 mm NMR tube. The spectrum is acquired on a high-field NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR.

-

Data Acquisition: For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID). For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum and enhance signal-to-noise.

-

Data Processing: The acquired FID is subjected to a Fourier transform to generate the frequency-domain NMR spectrum. The spectrum is then phased, baseline-corrected, and referenced to the TMS signal. Integration of the peaks in the ¹H NMR spectrum provides the relative ratios of the different types of protons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation: For a liquid sample like this compound, the spectrum can be obtained by placing a thin film of the neat liquid between two salt plates (e.g., NaCl or KBr). Alternatively, the sample can be dissolved in a suitable solvent (e.g., chloroform) and a film cast on a CsI plate.[1]

-

Instrumentation: The prepared sample is placed in the sample holder of a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: A background spectrum of the empty spectrometer (or the salt plates/solvent) is first recorded. The sample spectrum is then acquired. The instrument passes a beam of infrared radiation through the sample, and the detector measures the amount of light absorbed at each frequency.

-

Data Processing: The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹). The background is automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: For a volatile compound like this compound, Gas Chromatography (GC) is an ideal method for sample introduction (GC-MS).[1] A dilute solution of the sample is injected into the GC, where it is vaporized and separated from the solvent and any impurities.

-

Ionization: As the sample elutes from the GC column, it enters the ion source of the mass spectrometer. A common method for small molecules is Electron Ionization (EI), where the sample is bombarded with a high-energy electron beam, causing the formation of a molecular ion and characteristic fragment ions.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum which is a plot of relative intensity versus m/z.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for spectroscopic analysis of a chemical compound.

References

An In-depth Technical Guide to 4-Methoxy-4-methyl-2-pentanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Methoxy-4-methyl-2-pentanone, a significant chemical intermediate. This document elucidates its chemical identity, physical and chemical properties, synthesis, and analytical methodologies, addressing the needs of professionals in research and development.

Chemical Identity and Properties

Initially, it is crucial to address a point of potential ambiguity. The query "4-Methoxypentan-2-one" can be confused with the more extensively documented compound, 4-Methoxy-4-methyl-2-pentanone . This guide focuses on the latter, which is of greater industrial and academic relevance.

CAS Number: 107-70-0

Synonyms: A variety of synonyms are used to identify this compound, reflecting its diverse applications and historical contexts. These include:

-

4-Methyl-4-methoxy-2-pentanone

-

Pent-Oxone Solvent

-

Pentoxone

-

2-Pentanone, 4-methoxy-4-methyl-

-

UN 2293

-

ME 6 K

-

4-Methoxy-4-methylpentan-2-one

The following table summarizes the key quantitative properties of 4-Methoxy-4-methyl-2-pentanone, providing a quick reference for laboratory and industrial applications.

| Property | Value | Source |

| Molecular Formula | C₇H₁₄O₂ | |

| Molecular Weight | 130.18 g/mol | |

| Boiling Point | 156 °C | ChemicalBook |

| Density | 0.91 g/cm³ | ChemicalBook |

| Flash Point | 48 °C | ChemicalBook |

| Refractive Index | 1.4180 | ChemicalBook |

| Water Solubility | Soluble | ChemicalBook |

| Vapor Pressure | 4.49 (air = 1) | Guidechem |

| Autoignition Temp. | 400 °C | Guidechem |

Synthesis of 4-Methoxy-4-methyl-2-pentanone

The primary industrial synthesis of 4-Methoxy-4-methyl-2-pentanone is a two-step process. The first step involves the dehydration of diacetone alcohol to produce mesityl oxide. The second step is the acid-catalyzed addition of methanol (B129727) to mesityl oxide.

Caption: Synthesis pathway of 4-Methoxy-4-methyl-2-pentanone.

Experimental Protocols

Step 1: Dehydration of Diacetone Alcohol to Mesityl Oxide

This protocol is adapted from a standard organic synthesis procedure.

-

Materials:

-

Crude diacetone alcohol (approx. 1100 g, 9.5 moles)

-

Iodine (0.1 g)

-

Anhydrous calcium chloride

-

-

Apparatus:

-

1-L round-bottomed flask

-

Three-bulbed Glinsky fractionating column

-

Water-cooled condenser

-

Distillation setup

-

Separatory funnel

-

-

Procedure:

-

Fit the 1-L round-bottomed flask with the Glinsky fractionating column and condenser set for distillation.

-

Place the crude diacetone alcohol and iodine into the flask.

-

Distill the mixture steadily using a small flame. Collect the distillate in three fractions:

-

Fraction I: 56–80 °C (Acetone with some mesityl oxide and water)

-

Fraction II: 80–126 °C (Crude mesityl oxide and water)

-

Fraction III: 126–131 °C (Pure mesityl oxide)

-

-

Separate the aqueous layer from Fraction II using a separatory funnel.

-

Dry the crude mesityl oxide from Fraction II with anhydrous calcium chloride and redistill it through the Glinsky column.

-

Combine the pure mesityl oxide from the redistillation of Fraction II with Fraction III. The expected yield is approximately 650 g.

-

Step 2: Acid-Catalyzed Methoxylation of Mesityl Oxide

The following is a representative protocol for the acid-catalyzed addition of methanol to mesityl oxide.

-

Materials:

-

Mesityl oxide

-

Methanol (in excess)

-

Concentrated Sulfuric Acid (catalytic amount)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

-

-

Apparatus:

-

Round-bottomed flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Distillation apparatus

-

-

Procedure:

-

In a round-bottomed flask equipped with a reflux condenser and magnetic stirrer, combine mesityl oxide and an excess of methanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

-

Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC or GC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully neutralize the acid catalyst with a saturated sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent by rotary evaporation.

-

Purify the crude product by fractional distillation to obtain 4-Methoxy-4-methyl-2-pentanone.

-

Analytical Methodologies

Gas chromatography-mass spectrometry (GC-MS) is a highly effective method for the identification and quantification of 4-Methoxy-4-methyl-2-pentanone.

GC-MS Analysis Protocol

The following is a general protocol that can be adapted for the analysis of 4-Methoxy-4-methyl-2-pentanone.

-

Instrumentation:

-

Gas chromatograph with a mass selective detector (GC-MS)

-

Cap

-

Health and Safety Considerations for 4-Methoxypentan-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health and safety considerations for 4-Methoxypentan-2-one (CAS No. 107-70-0), also known as PENTOXONE. The information is compiled from safety data sheets, toxicological databases, and international safety guidelines to ensure safe handling and use in a laboratory and drug development setting.

Chemical and Physical Properties

This compound is a clear, colorless liquid with a mild odor.[1][2] It is a flammable liquid and its vapors can form explosive mixtures with air.[1][3] Understanding its physical and chemical properties is crucial for safe storage and handling.

| Property | Value | Source |

| Molecular Formula | C₇H₁₄O₂ | [4][5] |

| Molecular Weight | 130.18 g/mol | [5] |

| Boiling Point | 147-163 °C (297-325 °F) | [4][6] |

| Melting Point | -30 °C | [4] |

| Flash Point | 48 °C (118.4 °F) | [5] |

| Autoignition Temperature | 400 °C | |

| Density | 0.89 g/cm³ | [4] |

| Vapor Density | 4.49 (Air = 1) | |

| Water Solubility | Soluble | [6] |

| LogP | 0.36 |

Toxicological Data

The primary hazards associated with this compound are its flammability and potential for inhalation toxicity.[3] It is classified as a flammable liquid and is harmful if inhaled.[3] The substance is also an irritant to the skin, eyes, and respiratory tract.[4]

| Endpoint | Value | Species | Route | Source |

| GHS Classification | Flammable Liquid (Category 3), Acute Toxicity, Inhalation (Category 4) | N/A | N/A | [3] |

| Hazard Statements | H226: Flammable liquid and vapor, H332: Harmful if inhaled | N/A | N/A | |

| Lowest Lethal Concentration (LCLo) | 2,280 ppm / 15h | Mouse | Inhalation | [3] |

| Mutagenicity | Negative in Salmonella/microsome assay | Salmonella typhimurium | In vitro | [6] |

Note on Metabolism and Related Compounds: Detailed metabolic pathways for this compound are not extensively documented in publicly available literature. However, it is important to consider the toxicology of structurally related compounds. One such compound is 4-hydroxy-4-methylpentan-2-one (diacetone alcohol), which is a known metabolite of methyl isobutyl ketone (MIBK). Given the structural similarity, it is plausible that a metabolic pathway for this compound could involve demethylation to form 4-hydroxy-4-methylpentan-2-one. The toxicological data for this related compound is provided below for informational purposes, but it should be interpreted with caution as it is not a direct measure of this compound's toxicity.

Toxicological Data for 4-Hydroxy-4-methylpentan-2-one (CAS No. 123-42-2):

| Endpoint | Value | Species | Route | Source |

| Oral LD50 | 2520 - 4000 mg/kg | Rat | Oral | |

| Dermal LD50 | 13630 mg/kg | Rabbit | Dermal | |

| Inhalation LCLo | 1000 ppm / 4h | Rat | Inhalation | |

| Reproductive/Developmental Toxicity NOAEL | 300 mg/kg bw/day | Rat | Oral |

Experimental Protocols

Mutagenicity (Bacterial Reverse Mutation Assay - Ames Test): This assay is typically conducted according to OECD Test Guideline 471. The protocol involves exposing several strains of Salmonella typhimurium with and without a metabolic activation system (S9 mix from rat or hamster liver) to a range of concentrations of the test substance.[6] The plates are incubated, and the number of revertant colonies is counted. A substance is considered mutagenic if it causes a reproducible, dose-related increase in the number of revertant colonies.

Acute Inhalation Toxicity: Acute inhalation toxicity studies are generally performed based on OECD Test Guideline 403. This involves exposing animals (typically rats or mice) to the test substance as a vapor for a defined period (e.g., 4 hours). Animals are observed for signs of toxicity during and after exposure, and mortality is recorded. The LCLo (Lowest Lethal Concentration) is the lowest concentration that causes death.

Skin and Eye Irritation: Skin and eye irritation studies are typically conducted following OECD Test Guidelines 404 and 405, respectively. For skin irritation, the substance is applied to the shaved skin of rabbits, and the site is observed for erythema and edema. For eye irritation, the substance is instilled into the eye of a rabbit, and the cornea, iris, and conjunctiva are evaluated for adverse effects.

Signaling Pathways and Experimental Workflows

Signaling Pathway

Due to the lack of specific mechanistic studies on this compound, a detailed signaling pathway for its toxicity cannot be provided. However, as a chemical irritant, its interaction with biological tissues likely involves generalized inflammatory pathways. The following diagram illustrates a conceptual pathway for a chemical irritant's effect on the skin.

Experimental Workflows

Accidental Spill Response Workflow:

This workflow outlines the necessary steps to be taken in the event of an accidental spill of this compound in a laboratory setting.

First Aid Procedures Workflow:

This workflow details the immediate first aid measures to be taken following exposure to this compound.

Handling and Storage

Proper handling and storage procedures are essential to minimize the risk of exposure and accidents.

-

Handling: Use only in a well-ventilated area and with appropriate personal protective equipment (PPE), including gloves, safety goggles, and, if ventilation is inadequate, a respirator.[3][4] Keep away from heat, sparks, open flames, and other ignition sources.[3][4] Use non-sparking tools and take precautionary measures against static discharge.[3]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[3] Keep away from strong oxidizing agents.[4]

Personal Protective Equipment (PPE)

The following PPE is recommended when handling this compound:

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[3][4]

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or other protective clothing to prevent skin contact.[3][4]

-

Respiratory Protection: If engineering controls do not maintain airborne concentrations to a level which is adequate to protect worker health, a NIOSH-approved respirator should be worn.[3]

Fire Fighting Measures

This compound is a flammable liquid.[3]

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]

-

Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

-

Specific Hazards: Vapors may form explosive mixtures with air and may travel to a source of ignition and flash back.[3] Containers may explode when heated.[3]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3]

Accidental Release Measures

In case of a spill, follow the workflow outlined in the "Accidental Spill Response Workflow" diagram. The key steps are to evacuate the area, eliminate ignition sources, ventilate, wear appropriate PPE, contain and absorb the spill with inert material, collect the material using non-sparking tools, and place it in a suitable container for disposal.[3][6]

Disposal Considerations

Dispose of contents and containers in accordance with local, regional, and national regulations. Waste generators must determine whether a discarded chemical is classified as a hazardous waste.[3]

References

- 1. 4-METHOXY-4-METHYLPENTAN-2-ONE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 2. WERCS Studio - Application Error [assets.thermofisher.com]

- 3. 4-Methoxy-4-methyl-2-pentanone - Hazardous Agents | Haz-Map [haz-map.com]

- 4. Disposition and Toxicokinetics - Report on Carcinogens Monograph on Pentachlorophenol and By-products of Its Synthesis - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. The Future of Toxicity Testing: A Focus on In Vitro Methods Using a Quantitative High Throughput Screening Platform - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-Methoxy-4-methyl-2-pentanone | C7H14O2 | CID 7884 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Methoxypentan-2-one: Commercial Availability and Purity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Methoxypentan-2-one (CAS No. 107-70-0), a ketone solvent with applications in various chemical processes. This document details its commercial availability, typical purity levels, methods of synthesis, and analytical protocols for purity assessment, designed to support researchers and professionals in drug development and other scientific fields.

Commercial Availability and Purity

This compound is readily available from a range of chemical suppliers. The purity of the commercially available product typically varies, with most suppliers offering grades from 96% to 99%. The method of purity analysis, most commonly gas chromatography (GC) or high-performance liquid chromatography (HPLC), is often specified by the supplier. Below is a summary of representative commercial suppliers and their advertised purities.

Table 1: Commercial Availability and Purity of this compound

| Supplier Name | Stated Purity | Analytical Method |

| 3B Pharmachem (Wuhan) International Co.,Ltd. | 99% | HPLC |

| Alfa Aesar | 97% | Not Specified |

| TCI (Shanghai) Development Co., Ltd. | >96.0% | GC |

| Energy Chemical | 97% | Not Specified |

| Syntechem Co.,Ltd | 97% | Not Specified |

| Maya High Purity Chemicals | >96.0% | GC |

Note: This table is a representative sample and not exhaustive. Availability and purity levels should be confirmed with the respective suppliers.

Synthesis of this compound

The primary industrial synthesis of this compound involves a two-step process starting from diacetone alcohol (4-hydroxy-4-methyl-2-pentanone).[1] The first step is the dehydration of diacetone alcohol to form mesityl oxide. This is followed by the nucleophilic addition of methanol (B129727) to the carbon-carbon double bond of mesityl oxide, typically in the presence of an acid catalyst.[1]

An alternative approach is the Williamson ether synthesis, which would involve the O-methylation of 4-hydroxy-4-methyl-2-pentanone. This method proceeds via an SN2 reaction between the alkoxide of 4-hydroxy-4-methyl-2-pentanone and a methylating agent.

Below is a diagram illustrating the primary synthesis pathway.

Experimental Protocol: Synthesis via Mesityl Oxide (General Procedure)

Step 1: Dehydration of Diacetone Alcohol to Mesityl Oxide

-

Materials: Diacetone alcohol, a catalytic amount of a dehydrating agent (e.g., iodine or a strong acid).

-

Procedure: A detailed procedure for the dehydration of diacetone alcohol using iodine as a catalyst can be found in Organic Syntheses.[2] The general principle involves heating diacetone alcohol in the presence of the catalyst and distilling the resulting mesityl oxide. The crude product is then purified by fractional distillation.[2]

Step 2: Reaction of Mesityl Oxide with Methanol

-

Materials: Mesityl oxide, methanol, acid catalyst (e.g., sulfuric acid or a solid acid catalyst).

-

Procedure: Mesityl oxide is dissolved in an excess of methanol. A catalytic amount of a strong acid is added, and the mixture is typically stirred at a controlled temperature. The reaction progress can be monitored by techniques such as GC or TLC. Upon completion, the catalyst is neutralized, and the excess methanol is removed by distillation. The crude this compound is then purified by fractional distillation under reduced pressure.

Analytical Methods for Purity Determination

The purity of this compound is most commonly determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

3.1 High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is suitable for the analysis of this compound.[3]

Experimental Protocol: HPLC Analysis

-

Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV detector is recommended.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) can be used.[4]

-

Mobile Phase: A mixture of acetonitrile (B52724) and water is a suitable mobile phase.[3] The addition of a small amount of acid, such as phosphoric acid or formic acid, can improve peak shape.[3] A typical starting mobile phase composition could be a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% acid.

-

Flow Rate: A flow rate of 1.0 mL/min is commonly used.

-

Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable for this compound which lacks a strong chromophore.

-

Sample Preparation: A stock solution of this compound is prepared in the mobile phase at a known concentration (e.g., 1 mg/mL). This stock solution is then diluted to prepare a series of working standards for calibration. The sample to be analyzed is also dissolved in the mobile phase to a concentration within the calibration range. All solutions should be filtered through a 0.45 µm syringe filter before injection.

-

Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

3.2 Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for both the identification and quantification of this compound and its potential impurities.

Experimental Protocol: GC-MS Analysis

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar or medium-polarity capillary column, such as a DB-5MS or equivalent (30 m x 0.25 mm, 0.25 µm film thickness), is recommended.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector: Split/splitless injector, typically operated at a temperature of 250 °C.

-

Oven Temperature Program: A starting temperature of around 50 °C, held for a few minutes, followed by a ramp up to a final temperature of approximately 250 °C. The exact program should be optimized for the specific instrument and column.

-

Mass Spectrometer: Operated in electron ionization (EI) mode. The mass range can be set from m/z 40 to 200.

-

Sample Preparation: The sample is diluted in a suitable volatile solvent, such as dichloromethane (B109758) or ethyl acetate, to a concentration of approximately 100 µg/mL.

-

Data Analysis: The purity is determined by the area percentage of the main peak in the total ion chromatogram (TIC). The identity of the peak is confirmed by comparing its mass spectrum with a reference spectrum.

The following diagram illustrates a general workflow for the quality control and purity assessment of a commercial sample of this compound.

References

Molecular structure and bonding of 4-Methoxypentan-2-one

An In-depth Technical Guide on the Molecular Structure and Bonding of 4-Methoxypentan-2-one

Abstract

This technical guide provides a comprehensive analysis of the molecular structure, bonding, and physicochemical properties of this compound (CAS No: 13122-52-6).[1] This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis. It includes a summary of known data, proposed experimental protocols for synthesis and analysis, and detailed visualizations to illustrate molecular connectivity and analytical workflows.

Chemical Identity and Properties

This compound is a ketone with a methoxy (B1213986) group at the fourth carbon position. Its fundamental properties are crucial for understanding its reactivity and potential applications.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | This compound | PubChem[1] |

| Molecular Formula | C₆H₁₂O₂ | PubChem[1] |

| CAS Number | 13122-52-6 | PubChem[1] |

| Molecular Weight | 116.16 g/mol | PubChem[1] |

| SMILES | CC(CC(=O)C)OC | PubChem[1] |

| InChIKey | BNEZGZQZWFYHTI-UHFFFAOYSA-N | PubChem[1] |

Table 2: Computed Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 3 | PubChem[1] |

| Exact Mass | 116.083729621 Da | PubChem[1] |

| Topological Polar Surface Area | 26.3 Ų | PubChem[1] |

| Heavy Atom Count | 8 | PubChem[1] |

Molecular Structure and Bonding

The structure of this compound consists of a five-carbon pentane (B18724) backbone. A ketone functional group (a carbonyl C=O) is located at position 2, and a methoxy group (-OCH₃) is at position 4. The presence of two oxygen atoms makes the molecule polar. The carbonyl group and the ether oxygen are both hydrogen bond acceptors.[1] The molecule features three rotatable bonds, which contribute to its conformational flexibility.

The bonding within the molecule is primarily covalent. The C=O and C-O-C bonds introduce polarity. The carbonyl carbon is sp² hybridized, exhibiting trigonal planar geometry, while the ether oxygen and the other carbon atoms are sp³ hybridized with tetrahedral geometry.

References

In-depth Technical Guide: Thermal Stability and Decomposition of 4-Methoxypentan-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability and decomposition of 4-methoxypentan-2-one (also known as 4-methyl-4-methoxy-2-pentanone). The document details the known thermal degradation pathways, decomposition products, and relevant experimental methodologies. Due to a scarcity of modern thermal analysis data such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) in publicly accessible literature, this guide primarily draws upon foundational pyrolysis studies and supplements this with theoretical knowledge of the decomposition of related β-alkoxy ketones. The information presented is intended to assist researchers and professionals in understanding the thermal liabilities of this compound in various applications, including in drug development and manufacturing where it may be used as a solvent.

Introduction

This compound is a colorless liquid with a mild, sweet odor, finding utility as a solvent in a range of industrial applications. Its chemical structure, featuring both a ketone and an ether functional group, presents interesting and complex thermal decomposition pathways. An understanding of its thermal stability is critical for safe handling, storage, and application, particularly in processes involving elevated temperatures, such as in the pharmaceutical industry where residual solvents are a significant concern.

This guide summarizes the available scientific knowledge on the thermal decomposition of this compound, with a focus on the decomposition products and the methodologies used to identify them.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₁₄O₂ |

| Molecular Weight | 130.18 g/mol |

| Boiling Point | 147-163 °C |

| Flash Point | 48 °C |

| Density | 0.89 g/cm³ |

| CAS Number | 107-70-0 |

Thermal Decomposition

Decomposition Products

The primary products identified from the thermal decomposition (pyrolysis) of this compound are analogous to its photolysis products. The major and minor products are summarized in Table 2.

Table 2: Thermal Decomposition Products of this compound

| Product Name | Molecular Formula | Classification |

| Mesityl Oxide | C₆H₁₀O | Major Product |

| Methanol | CH₄O | Major Product |

| Hydroxyfuran Derivative | Not specified | Major Product |

| Acetone | C₃H₆O | Minor Product |

| Methyl Isopropenyl Ether | C₄H₈O | Minor Product |

Experimental Protocols

This section details the methodologies that have been and can be employed to study the thermal decomposition of this compound.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful technique for identifying the thermal decomposition products of a substance. A general experimental protocol is as follows:

-

Sample Preparation: A small, accurately weighed sample of this compound (typically in the microgram range) is placed in a pyrolysis sample holder.

-

Pyrolysis: The sample is rapidly heated to a specific temperature in an inert atmosphere (e.g., helium or nitrogen) within a pyrolyzer that is directly coupled to a gas chromatograph.

-

Gas Chromatography (GC): The volatile decomposition products are swept by the carrier gas onto the GC column. The column is subjected to a temperature program to separate the individual components of the pyrolysate.

-

Mass Spectrometry (MS): As the separated components elute from the GC column, they enter a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, allowing for their identification.

A logical workflow for a Py-GC-MS experiment is depicted in the following diagram.

The Genesis of a Methoxy Ketone: A Historical and Technical Guide to 4-Methoxypentan-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the historical context surrounding the likely first synthesis of 4-Methoxypentan-2-one, a methoxy (B1213986) ketone whose formal discovery is not explicitly documented in a singular publication. By examining the established principles of organic chemistry prevalent during the early 20th century, we can infer its genesis through the well-known Michael addition reaction. This document provides a detailed overview of the probable synthetic pathway, experimental protocols based on analogous reactions, and a compilation of its physicochemical properties.

Historical Context: An Inferred Discovery through the Michael Addition

The most probable and straightforward synthetic route to this compound is the conjugate addition of methanol (B129727) to mesityl oxide (4-methyl-3-penten-2-one). Mesityl oxide, a common α,β-unsaturated ketone, was a known compound, and its reactivity with various nucleophiles was a subject of study by early organic chemists. The addition of an alcohol, such as methanol, in the presence of a basic catalyst like sodium methoxide (B1231860), would lead to the formation of the corresponding methoxy ketone.

This reaction is analogous to other documented additions to α,β-unsaturated ketones from that era. Given the fundamental nature of this reaction, it is plausible that this compound was first synthesized as part of broader investigations into the reactivity of unsaturated ketones, rather than as a specific target molecule with a predefined purpose. Its formal characterization and documentation likely followed as analytical techniques became more sophisticated.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented below.

| Property | Value | Reference |

| CAS Number | 13122-52-6 | --INVALID-LINK-- |

| Molecular Formula | C₆H₁₂O₂ | --INVALID-LINK-- |

| Molecular Weight | 116.16 g/mol | --INVALID-LINK-- |

| Boiling Point | Not available | |

| Density | Not available | |

| Solubility | Not available |

Probable First Synthesis: Experimental Protocol

The following experimental protocol describes the likely first method for the synthesis of this compound via the Michael addition of methanol to mesityl oxide.

Reaction:

Mesityl Oxide + Methanol --(NaOCH₃)--> this compound

Reagents and Equipment:

-

Mesityl oxide

-

Anhydrous methanol

-

Sodium metal

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Distillation apparatus

-

Separatory funnel

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

Preparation of Sodium Methoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a stirring apparatus, dissolve a catalytic amount of sodium metal in an excess of anhydrous methanol under an inert atmosphere. This in situ preparation generates the sodium methoxide catalyst.

-

Reaction Mixture: To the freshly prepared sodium methoxide solution, add mesityl oxide dropwise with continuous stirring.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours to ensure complete reaction. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize the catalyst by adding a dilute acid (e.g., acetic acid).

-

Extraction: Transfer the mixture to a separatory funnel and add water and a suitable organic solvent (e.g., diethyl ether). Shake the funnel to extract the product into the organic layer. Separate the layers and wash the organic layer with brine.

-

Drying and Purification: Dry the organic layer over a suitable drying agent, filter, and remove the solvent by rotary evaporation. The crude product can then be purified by fractional distillation under reduced pressure to yield pure this compound.

Visualizations

To further illustrate the concepts discussed, the following diagrams are provided.

Caption: Probable synthetic pathway to this compound.

Caption: Experimental workflow for the synthesis.

References

Methodological & Application

Application Notes and Protocols for 4-Methoxypentan-2-one in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxypentan-2-one, a colorless liquid, is a ketone and ether functionalized organic solvent. While its primary industrial application lies in the formulation of coatings and resins, its unique combination of functional groups suggests potential as a solvent in various organic synthesis applications. This document provides a comprehensive overview of the physicochemical properties of this compound, along with generalized experimental protocols for its potential use in Grignard reactions, Suzuki-Miyaura couplings, and hydrogenation reactions. It is important to note that while the properties of this compound suggest its theoretical applicability in these reactions, its use is not widely documented in scientific literature for these specific transformations. The provided protocols are therefore generalized and would require optimization for specific substrates and reaction conditions.

Physicochemical and Safety Data

A clear understanding of a solvent's properties is crucial for its effective and safe use in organic synthesis. The following tables summarize the key physicochemical and safety data for this compound and its close isomer, 4-methoxy-4-methyl-2-pentanone, which is sometimes referred to by the trade name Pentoxone.[1][2][3]

Table 1: Physicochemical Properties of this compound and Related Isomer

| Property | This compound | 4-Methoxy-4-methyl-2-pentanone | References |

| CAS Number | 13122-52-6 | 107-70-0 | [4] |

| Molecular Formula | C₆H₁₂O₂ | C₇H₁₄O₂ | [4] |

| Molecular Weight | 116.16 g/mol | 130.18 g/mol | [4] |

| Appearance | Colorless liquid | Clear, colorless liquid | [1][3] |

| Boiling Point | Not specified | 147-163 °C | [2] |

| Melting Point | Not specified | -57 °C | [3] |

| Density | Not specified | 0.899 g/cm³ | [3] |

| Solubility in Water | Not specified | 38 g/L at 25 °C | [3] |

| Flash Point | Not specified | 49 °C (closed cup) | [3] |

Table 2: Safety Information for 4-Methoxy-4-methyl-2-pentanone

| Hazard Statement | Precautionary Statement | References |

| Flammable liquid and vapor | Keep away from heat, sparks, open flames, and hot surfaces. No smoking. | [3] |

| Harmful if inhaled | Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. | [3] |

| Causes skin irritation | Wash skin thoroughly after handling. Wear protective gloves. | [3] |

| Causes serious eye irritation | Wear eye protection/face protection. | [3] |

Experimental Workflows and Logical Relationships

Visualizing the workflow of a chemical synthesis is essential for planning and execution. The following diagram illustrates a general workflow for a typical organic synthesis reaction where this compound could potentially be used as a solvent.

Caption: General experimental workflow for an organic synthesis reaction.

Application Notes and Protocols

Grignard Reactions

Grignard reagents are highly reactive organomagnesium compounds that are sensitive to protic solvents. The choice of an aprotic ether solvent is crucial for the success of the reaction.

General Protocol for a Grignard Reaction:

-

Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Initiation: Place magnesium turnings in the flask and add a small crystal of iodine.

-

Reagent Preparation: Add a solution of the organic halide in anhydrous this compound to the dropping funnel.

-

Reaction: Add a small portion of the halide solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and bubbling is observed. Add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

-

Addition to Electrophile: After the Grignard reagent has formed, cool the flask in an ice bath and add a solution of the electrophile (e.g., an aldehyde or ketone) in anhydrous this compound dropwise.

-

Work-up: After the addition is complete, quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation.

Discussion on the Use of this compound:

-

Advantages: As an ether, this compound is aprotic and can solvate the Grignard reagent, which is essential for its formation and reactivity. Its higher boiling point compared to diethyl ether or THF could be advantageous for reactions requiring elevated temperatures.

-

Considerations: The ketone functionality in this compound is a potential site for reaction with the Grignard reagent. This could lead to self-condensation or other side reactions, potentially reducing the yield of the desired product. Therefore, its use would be highly dependent on the relative reactivity of the desired electrophile and the solvent itself. For many Grignard reactions, this inherent reactivity would likely make it an unsuitable solvent.[5][6]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds. The choice of solvent can significantly influence the reaction rate and yield.[7][8]

General Protocol for a Suzuki-Miyaura Coupling:

-

Reaction Setup: In a round-bottom flask, combine the aryl or vinyl halide, the boronic acid or ester, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃ or Cs₂CO₃).

-

Solvent Addition: Add this compound as the solvent. A co-solvent, such as water, may be necessary depending on the solubility of the reagents.

-

Reaction: Degas the reaction mixture by bubbling nitrogen or argon through it for 15-20 minutes. Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the starting materials are consumed (monitored by TLC or GC).

-

Work-up: Cool the reaction mixture to room temperature and dilute with water.

-

Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Discussion on the Use of this compound:

-

Advantages: this compound is a polar aprotic solvent, which can be suitable for Suzuki-Miyaura couplings. Its high boiling point allows for reactions to be conducted at elevated temperatures, which is often required for less reactive substrates.

-

Considerations: The polarity and coordinating ability of the solvent can affect the stability and activity of the palladium catalyst. While polar aprotic solvents are often used, the specific effects of a ketone-ether solvent like this compound on common Suzuki-Miyaura catalyst systems are not well-documented and would require experimental investigation.

Hydrogenation Reactions

Catalytic hydrogenation is a common method for the reduction of unsaturated functional groups. The solvent can influence the rate and selectivity of the reaction.[9][10][11]

General Protocol for a Hydrogenation Reaction:

-

Reaction Setup: In a pressure-resistant vessel (e.g., a Parr shaker), dissolve the substrate in this compound.

-

Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst (e.g., palladium on carbon, platinum oxide).

-

Reaction: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure and stir the reaction mixture at the appropriate temperature until the reaction is complete.

-

Work-up: Carefully vent the hydrogen pressure and filter the reaction mixture through a pad of celite to remove the catalyst.

-

Purification: Remove the solvent under reduced pressure to obtain the crude product, which can be further purified if necessary.

Discussion on the Use of this compound:

-

Advantages: As a relatively inert solvent under many hydrogenation conditions, this compound could be a suitable medium. Its ability to dissolve a range of organic compounds is also beneficial.

-

Considerations: The ketone group in this compound could potentially be reduced under certain hydrogenation conditions, especially with more active catalysts or harsher conditions (high pressure and temperature). This would consume the solvent and complicate the purification of the desired product. Therefore, its use would be limited to hydrogenations where the substrate is significantly more reactive than the ketone functionality of the solvent.

Conclusion

This compound presents an interesting profile as a potential solvent in organic synthesis due to its ether and ketone functionalities and its physical properties. However, the lack of specific examples in the scientific literature for its use in common transformations like Grignard reactions, Suzuki-Miyaura couplings, and hydrogenations suggests that more common and less potentially reactive solvents are generally preferred. The ketone group in this compound represents a significant potential for side reactions, particularly in nucleophilic and reductive environments. Researchers and drug development professionals considering the use of this solvent should carefully evaluate its compatibility with their specific reaction conditions and perform small-scale feasibility studies. The generalized protocols provided herein serve as a starting point for such investigations, with the caveat that significant optimization will likely be necessary.

References

- 1. 4-Methoxy-4-methyl-2-pentanone | C7H14O2 | CID 7884 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-METHOXY-4-METHYLPENTAN-2-ONE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. Page loading... [guidechem.com]

- 4. This compound | C6H12O2 | CID 12723433 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Hydrogenation of Ketone | Catalysts, Mechanisms & Examples | Study.com [study.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.com [mdpi.com]

Application Notes and Protocols for the Use of 4-Methoxypentan-2-one in Grignard Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Grignard reactions are a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds.[1][2][3] The reaction typically involves the nucleophilic addition of a Grignard reagent (R-MgX) to an electrophilic carbonyl group.[1][2] Ketones, such as 4-methoxypentan-2-one, are common substrates in these reactions, leading to the formation of tertiary alcohols.[1][4][5] This document provides a detailed overview of the theoretical application of this compound in Grignard reactions, including protocols and expected outcomes.

Reaction Principle

The reaction of this compound with a Grignard reagent is expected to proceed via nucleophilic addition to the carbonyl carbon. The carbanionic carbon of the Grignard reagent will attack the electrophilic carbon of the ketone's carbonyl group. This results in the formation of a tetrahedral magnesium alkoxide intermediate, which, upon acidic workup, is protonated to yield a tertiary alcohol.[2]

Hypothetical Reaction Scheme:

-

Reactants: this compound and a Grignard Reagent (e.g., Methylmagnesium Bromide - CH₃MgBr)

Quantitative Data (Theoretical)

The following tables summarize the theoretical quantitative data for the reaction of this compound with various Grignard reagents. Please note that this data is illustrative and not derived from experimental results.

Table 1: Reactant and Product Information

| Compound | IUPAC Name | Molecular Formula | Molar Mass ( g/mol ) |

| Starting Material | This compound | C₆H₁₂O₂ | 116.16[6] |

| Grignard Reagent | Methylmagnesium Bromide | CH₃MgBr | 107.24 |

| Theoretical Product | 4-Methoxy-2-methylpentan-2-ol | C₇H₁₆O₂ | 132.20 |

Table 2: Hypothetical Reaction Parameters and Yields

| Grignard Reagent (R in R-MgX) | Solvent | Reaction Time (h) | Temperature (°C) | Theoretical Yield (%) |

| Methyl (CH₃) | THF | 2 | 0 to RT | 85-95 |

| Ethyl (C₂H₅) | THF | 2 | 0 to RT | 80-90 |

| Phenyl (C₆H₅) | THF | 3 | 0 to RT | 75-85 |

Experimental Protocols

This section provides a detailed, hypothetical protocol for the synthesis of 4-methoxy-2-methylpentan-2-ol via the Grignard reaction of this compound with methylmagnesium bromide.

Materials:

-

This compound

-

Methylmagnesium bromide (3.0 M solution in diethyl ether or THF)

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Dropping funnel

-

Reflux condenser

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

Procedure:

-

Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reactant: To the flask, add this compound (1.0 eq) dissolved in anhydrous THF.

-

Cooling: Cool the flask to 0 °C using an ice bath.

-

Addition of Grignard Reagent: Slowly add the methylmagnesium bromide solution (1.1 eq) from the dropping funnel to the stirred solution of the ketone. Maintain the temperature at 0 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Quenching: Cool the reaction mixture back to 0 °C and slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 20 mL).

-

Drying: Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography or distillation to obtain the pure tertiary alcohol.

Visualizations

Diagram 1: General Mechanism of Grignard Reaction with a Ketone

Caption: General mechanism of a Grignard reaction with a ketone.

Diagram 2: Experimental Workflow for Grignard Synthesis

Caption: Experimental workflow for the synthesis of a tertiary alcohol.

Safety Precautions

-

Grignard reagents are highly reactive and pyrophoric. Handle them under an inert atmosphere and away from water and protic solvents.

-

Anhydrous solvents are essential for the success of the Grignard reaction.

-

The reaction can be exothermic; therefore, controlled addition of the Grignard reagent and cooling are crucial.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

The reaction of this compound with Grignard reagents represents a standard and reliable method for the synthesis of tertiary alcohols. By following the generalized protocol and adhering to safety precautions, researchers can effectively utilize this ketone as a building block in organic synthesis to create more complex molecules for various applications, including drug development. Further experimental validation is necessary to determine the optimal reaction conditions and actual yields for specific Grignard reagents.

References

- 1. organicchemistrytutor.com [organicchemistrytutor.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chemconnections.org [chemconnections.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. This compound | C6H12O2 | CID 12723433 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application of 4-Methoxypentan-2-one in Resin Chemistry: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxypentan-2-one, also known as PENTOXONE, is a colorless, oily liquid with a mild odor.[1] It is primarily utilized as a solvent in the formulation of various resin coatings.[1][2] Its unique properties, including its evaporation rate and solvency, make it a versatile component in the coatings industry. This document provides detailed application notes and protocols for the use of this compound in resin chemistry, with a focus on its role in formulating coatings based on acrylic, polyurethane, and epoxy resins.

Physicochemical Properties of this compound

A comprehensive understanding of the physical and chemical properties of this compound is crucial for its effective application in resin formulations. Key properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C7H14O2 | [2] |

| Molecular Weight | 130.18 g/mol | [2] |

| Appearance | Colorless to white liquid | [1] |

| Boiling Point | 147-148 °C | |

| Flash Point | 49 °C | |

| Density | 0.88 g/cm³ | |

| Solubility in Water | 2.9 g/100 mL at 20 °C | |

| Vapor Pressure | 1.3 mmHg at 20 °C | |

| Evaporation Rate (n-Butyl Acetate = 1) | 0.4 |

Applications in Resin Chemistry

The primary application of this compound in resin chemistry is as a solvent in coating formulations. Its moderate evaporation rate and good solvency for a variety of resins make it a suitable choice for controlling viscosity, flow, and drying characteristics of coatings.

Acrylic Resin Coatings

In acrylic resin formulations, this compound can be used as a retarder solvent to improve flow and leveling, preventing defects such as orange peel. Its compatibility with various acrylic polymers allows for its use in a wide range of applications, from automotive topcoats to industrial maintenance coatings.

Polyurethane Coatings

For two-component polyurethane systems, this compound is an effective solvent for both the polyol and isocyanate components. Its slow evaporation rate can help to extend the pot life of the formulation, allowing for a longer application window. It also contributes to the formation of a smooth, high-gloss finish.

Epoxy Resin Coatings

In epoxy formulations, this compound can be used to reduce the viscosity of the resin, facilitating easier application, particularly in high-solids coatings. Its good solvency helps to ensure that the epoxy resin and curing agent are fully dissolved, leading to a uniform cure and optimal film properties.

Experimental Protocols

The following are generalized protocols for the incorporation of this compound into resin coating formulations. Specific proportions of resin, solvent, and other additives will need to be optimized based on the specific requirements of the final application.

Protocol 1: Viscosity Reduction of a Clear Acrylic Lacquer

Objective: To determine the efficiency of this compound in reducing the viscosity of a high-solids acrylic resin solution.

Materials:

-

High-solids acrylic resin

-

This compound

-

Viscometer (e.g., Brookfield viscometer)

-

Beakers and magnetic stirrer

Procedure:

-

Weigh a specific amount of the acrylic resin into a beaker.

-

While stirring, add a measured amount of this compound to the resin.

-

Continue stirring until the solution is homogeneous.

-

Measure the viscosity of the solution using the viscometer at a controlled temperature.

-

Repeat steps 2-4 with increasing amounts of this compound to generate a viscosity reduction curve.

Expected Outcome: A logarithmic decrease in viscosity with the addition of this compound.

Logical Relationship of Solvent Properties to Coating Performance

Caption: Relationship between key solvent properties and coating performance characteristics.

Protocol 2: Formulation of a Two-Component Polyurethane Clearcoat

Objective: To prepare a two-component polyurethane clearcoat using this compound as the primary solvent.

Materials:

-

Polyester (B1180765) polyol resin

-

Hexamethylene diisocyanate (HDI) trimer

-

This compound

-

Flow and leveling additives

-

UV stabilizer

-

Mixing cups and stirrers

-

Spray application equipment

Procedure:

-

In a mixing cup, combine the polyester polyol resin, flow and leveling additives, and UV stabilizer.

-

Add a measured amount of this compound to the mixture and stir until homogeneous. This is Component A.

-

In a separate mixing cup, dilute the HDI trimer with a measured amount of this compound. This is Component B.

-

Just prior to application, mix Component A and Component B in the specified ratio.

-

Allow for a short induction time, if recommended by the resin manufacturer.

-

Adjust the viscosity for spraying by adding more this compound if necessary.

-

Apply the coating to a prepared substrate using spray equipment.

-

Allow the coating to cure at the recommended temperature and humidity.

Performance Evaluation:

-

Drying Time: Assess touch-dry and hard-dry times.

-

Film Hardness: Measure pencil hardness or pendulum hardness after full cure.

-

Gloss: Measure the gloss of the cured film at 60° and 20° angles.

-

Solvent Resistance: Test the resistance of the cured film to various solvents.

Experimental Workflow for Resin Coating Formulation

Caption: A generalized workflow for the formulation and testing of resin-based coatings.

Quantitative Data Summary

While specific formulation data is proprietary and varies widely, the following table provides a general guide to the typical concentration ranges of this compound in different resin systems.

| Resin System | Typical Concentration of this compound (% by weight of total formulation) | Purpose |

| High-Solids Acrylic Lacquer | 10 - 25% | Viscosity control, flow and leveling |

| Two-Component Polyurethane | 15 - 30% | Solvent for both components, pot life extension |

| Epoxy Primer | 5 - 15% | Viscosity reduction for improved application |

Safety Precautions

This compound is a flammable liquid and should be handled with appropriate safety precautions. Use in a well-ventilated area and avoid contact with skin and eyes. Refer to the Safety Data Sheet (SDS) for detailed information on handling, storage, and personal protective equipment.

Conclusion

This compound is a valuable solvent in the field of resin chemistry, particularly for coating applications. Its balanced properties allow formulators to achieve desired application characteristics and final film properties in a variety of resin systems. The protocols and information provided herein serve as a guide for researchers and scientists in the development of high-performance resin-based materials. Further optimization of formulations should be conducted based on specific performance requirements.

References

Application Notes and Protocols for 4-Methoxypentan-2-one as a Reaction Medium for Kinetic Studies

Disclaimer: 4-Methoxypentan-2-one is not widely documented as a conventional solvent for kinetic studies in peer-reviewed literature. The following application notes and protocols are therefore presented as a hypothetical framework for researchers exploring novel or alternative "green" solvent systems. The experimental designs are based on the known physical properties of this compound and general principles of chemical kinetics.

Introduction

This compound, also known as Pentoxone, is a colorless liquid with a characteristic sweet odor.[1] Its chemical structure incorporates both an ether and a ketone functional group, giving it a unique solvency profile. With a relatively high boiling point and low water solubility, it presents itself as a potential alternative to more volatile or hazardous solvents in specific applications.[1][2][3] These notes outline the potential utility of this compound as a medium for studying reaction kinetics, particularly for reactions involving polar and nonpolar organic substrates.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below. These properties are essential for designing and interpreting kinetic experiments.

| Property | Value | Reference |

| Molecular Formula | C7H14O2 | [2] |

| Molecular Weight | 130.18 g/mol | [2] |

| Boiling Point | 147-163 °C (297-325 °F) | [2] |

| Melting Point | -30 °C | [2] |

| Density | 0.89 g/cm3 (Relative to water) | [2] |

| Vapor Pressure | 3.16 mm Hg at 25 °C | [2] |

| Solubility in Water | 38 g/L at 25 °C | [1] |

| Flash Point | ~140 °F | [1][3] |

Potential Applications in Kinetic Studies

Based on its ether-ketone structure, this compound could be a suitable medium for a variety of organic reactions, including:

-

Nucleophilic Substitution Reactions (SN1 and SN2): The moderate polarity of the solvent could be useful in studying solvent effects on the rates of these reactions.

-

Condensation Reactions: Its relatively high boiling point makes it suitable for reactions requiring elevated temperatures.

-

Organometallic Reactions: The ether functionality can solvate cations, potentially influencing the reactivity of organometallic reagents.

-

"Green" Chemistry: As researchers seek more environmentally friendly solvents, evaluating the kinetic performance of compounds like this compound is of increasing interest.

Experimental Protocols

The following are generalized protocols for conducting a kinetic study in this compound. These should be adapted based on the specific reaction being investigated.

Protocol 1: General Kinetic Study using UV-Vis Spectrophotometry

This protocol is suitable for reactions where a reactant or product has a distinct UV-Vis absorbance spectrum.

1. Reagent and Solvent Preparation:

- Ensure this compound is of high purity (e.g., >99%) and dry, as water can interfere with many organic reactions. If necessary, distill or pass through a column of activated molecular sieves.

- Prepare stock solutions of reactants in this compound at known concentrations.

2. Experimental Setup:

- Use a temperature-controlled cuvette holder in a UV-Vis spectrophotometer.

- Set the spectrophotometer to measure absorbance at the wavelength of maximum absorbance (λmax) of the species being monitored.

3. Kinetic Run:

- Equilibrate a cuvette containing a solution of one reactant in this compound to the desired temperature.

- Initiate the reaction by injecting a small volume of the second reactant's stock solution and mix quickly.

- Immediately begin recording the absorbance at timed intervals.

4. Data Analysis:

- Convert absorbance data to concentration using the Beer-Lambert law.

- Plot concentration versus time to determine the order of the reaction and the rate constant.

- Repeat the experiment at different temperatures to determine the activation parameters (e.g., activation energy, pre-exponential factor).

Protocol 2: Kinetic Study using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC)

This protocol is applicable when spectrophotometric monitoring is not feasible.

1. Reaction Setup:

- In a thermostated reaction vessel equipped with a magnetic stirrer, add the this compound and the first reactant.

- Allow the solution to reach thermal equilibrium.

2. Reaction Initiation and Sampling:

- Initiate the reaction by adding the second reactant.

- At predetermined time intervals, withdraw a small aliquot of the reaction mixture.

- Immediately quench the reaction in the aliquot by adding a suitable quenching agent or by rapid cooling.

3. Sample Analysis:

- Analyze the quenched aliquots by GC or HPLC to determine the concentration of reactants and/or products. A suitable internal standard should be used for accurate quantification.

4. Data Processing:

- Generate concentration versus time profiles for the species of interest.

- Analyze the data as described in Protocol 1 to determine kinetic parameters.

Hypothetical Quantitative Data

The following table presents hypothetical kinetic data for a fictional second-order reaction (A + B → C) studied in this compound. This data is for illustrative purposes only.

| Temperature (K) | Rate Constant, k (M-1s-1) |

| 300 | 0.015 |

| 310 | 0.032 |

| 320 | 0.065 |

| 330 | 0.128 |

From this data, activation parameters such as the activation energy (Ea) and the pre-exponential factor (A) can be calculated using the Arrhenius equation.

Visualizations

Below are diagrams created using the DOT language to illustrate workflows and concepts relevant to kinetic studies in this compound.

Caption: Experimental workflow for a kinetic study.

Caption: A hypothetical reaction energy profile.

Caption: Logical flow for determining activation parameters.

References

Part 1: Achiral Analysis for Purity Assessment and Reaction Monitoring

An application note on the High-Performance Liquid Chromatography (HPLC) analysis of 4-Methoxypentan-2-one, a compound of interest in chemical synthesis and potential pharmaceutical development. Due to its structure, featuring a ketone and a chiral center, robust analytical methods are required to assess its purity, monitor its reactions, and separate its enantiomers. This document provides detailed protocols for both achiral and chiral HPLC analysis.

This section details a reversed-phase HPLC (RP-HPLC) method suitable for determining the purity of this compound and for monitoring its conversion in chemical reactions.

Principle